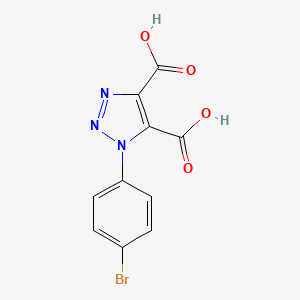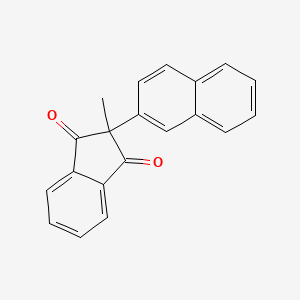
1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid, also known as BPTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPTD is a triazole-based compound that has been synthesized through a series of chemical reactions. The compound has shown promising results in several studies, making it an interesting topic for further research.
作用機序
The mechanism of action of 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes. Studies have shown that this compound inhibits the activity of certain enzymes involved in the biosynthesis of fatty acids.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that the compound inhibits the activity of certain enzymes involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in the levels of certain fatty acids in the body. This compound has also been shown to have anti-inflammatory properties.
実験室実験の利点と制限
1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid has several advantages for use in laboratory experiments. The compound is easy to synthesize and purify, making it readily available for use. This compound has also been shown to have low toxicity, making it safe for use in laboratory experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid. One area of interest is the development of new compounds based on this compound. Researchers are exploring the use of this compound as a building block for the synthesis of other triazole-based compounds with potential applications in medicinal chemistry. Another area of interest is the study of the mechanism of action of this compound. Researchers are working to better understand how the compound works and how it can be used to treat various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in several studies. The compound has potential applications in various areas of scientific research, including medicinal chemistry. This compound is easy to synthesize and has low toxicity, making it safe for use in laboratory experiments. There are several future directions for research on this compound, including the development of new compounds based on this compound and the study of its mechanism of action.
合成法
The synthesis of 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid involves a series of chemical reactions. The first step involves the synthesis of 4-bromoaniline, which is then reacted with ethyl acetoacetate to form 1-(4-bromophenyl)-3-ethoxycarbonyl-5-methylpyrazole. The next step involves the cyclization of the pyrazole ring to form this compound. The final product is obtained after purification and characterization.
科学的研究の応用
1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid has been studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a building block for the synthesis of other compounds. This compound has been used as a precursor for the synthesis of other triazole-based compounds with potential applications in medicinal chemistry.
特性
IUPAC Name |
1-(4-bromophenyl)triazole-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O4/c11-5-1-3-6(4-2-5)14-8(10(17)18)7(9(15)16)12-13-14/h1-4H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWRZGFFUQUGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6106975.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6106983.png)
![3-[(benzylamino)methylene]-5-(4-hydroxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B6106994.png)
![2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6107011.png)
![4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6107012.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107021.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1-phenylbutyl)butanamide](/img/structure/B6107031.png)
![methyl 5-{4-[2-(isopropylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6107038.png)
![1-ethoxy-3-{[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}propan-2-ol](/img/structure/B6107040.png)
![4-methyl-2-[(3-methylbutyl)amino]-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6107046.png)
![2-ethoxy-6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6107057.png)
![cyclopentyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6107068.png)
![2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6107069.png)